molecular formula C37H28N2O B3050785 Bis(4-(diphenylamino)phenyl)methanone CAS No. 2873-76-9

Bis(4-(diphenylamino)phenyl)methanone

Cat. No.: B3050785
CAS No.: 2873-76-9
M. Wt: 516.6 g/mol
InChI Key: CKWRKMQGPPYFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(4-(diphenylamino)phenyl)methanone” is a chemical compound with the molecular formula C37H28N2O . It is also known by its IUPAC name, 4-{[4-(diphenylamino)phenyl]carbonyl}-N,N-diphenylaniline .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central methanone group (a ketone derived from methane) with two 4-(diphenylamino)phenyl groups attached . The molecule contains a total of 73 bonds, including 45 non-H bonds, 37 multiple bonds, 8 rotatable bonds, 1 double bond, 36 aromatic bonds, 6 six-membered rings, 1 ketone (aromatic), and 2 tertiary amines (aromatic) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 516.63 . Its melting point is between 180-185 °C and it has a predicted boiling point of 678.7±40.0 °C . The predicted density is 1.201±0.06 g/cm3 .

Scientific Research Applications

Novel Synthesis and Characterization

  • Spectral Characterisation and DFT Calculation : Enbaraj et al. (2021) synthesized and characterized methanone derivatives using techniques like mass spectral studies, FT-IR, NMR, and DFT calculations. This study demonstrates the compound's potential for various applications due to its unique properties and synthesis methods (Enbaraj et al., 2021).

Applications in Optoelectronics

  • Thermally Activated Delayed Fluorescent Emitters : Kim, Choi, and Lee (2016) explored the use of Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone as a thermally activated delayed fluorescent emitter. This implies its utility in developing high-efficiency optoelectronic devices (Kim, Choi, & Lee, 2016).

Chemical Sensing and Environmental Monitoring

  • Multiple Stimuli-Responsive and Reversible Fluorescence Switches : Wang et al. (2015) reported on a derivative of Bis(4-(diphenylamino)phenyl)methanone that shows aggregation-induced emission, capable of reversible fluorescence switching. This suggests its application in chemical sensing and environmental monitoring (Wang et al., 2015).

Antimicrobial and Anticancer Activities

  • Hydrazone Derivatives for Estrogen Receptor Modulators : Pandey et al. (2002) synthesized hydrazone derivatives, evaluating their potential in anticancer and antimicrobial activities. This research highlights the compound's possible application in pharmaceuticals (Pandey et al., 2002).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Jalbout et al. (2006) synthesized and characterized a derivative for its antibacterial and antifungal activities, indicating its potential in medical and pharmaceutical applications (Jalbout et al., 2006).

Material Science and Polymer Applications

  • Conformational Studies on Model Compounds : Nunes et al. (1995) reported on the dipole moments and molecular dynamics simulations of compounds including bis[4-(acetyloxy)phenyl]methanone, demonstrating their potential in material science and polymer applications (Nunes et al., 1995).

Antioxidant Properties

  • Synthesis and Antioxidant Properties : Balaydın et al. (2010) investigated the antioxidant properties of bromination products of bis(3,4-dimethoxyphenyl)methanone, indicating potential health and wellness applications (Balaydın et al., 2010).

Memory Devices and Electronic Applications

  • Hyperbranched Polyimide for Memory Devices : Tan et al. (2017) synthesized a derivative for use in memory devices, showcasing the compound's application in the electronics and data storage industry (Tan et al., 2017).

Properties

IUPAC Name

bis[4-(N-phenylanilino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28N2O/c40-37(29-21-25-35(26-22-29)38(31-13-5-1-6-14-31)32-15-7-2-8-16-32)30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRKMQGPPYFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518118
Record name Bis[4-(diphenylamino)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2873-76-9
Record name Bis[4-(diphenylamino)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2873-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[4-(diphenylamino)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-(diphenylamino)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(4-(diphenylamino)phenyl)methanone
Reactant of Route 3
Reactant of Route 3
Bis(4-(diphenylamino)phenyl)methanone
Reactant of Route 4
Reactant of Route 4
Bis(4-(diphenylamino)phenyl)methanone
Reactant of Route 5
Reactant of Route 5
Bis(4-(diphenylamino)phenyl)methanone
Reactant of Route 6
Reactant of Route 6
Bis(4-(diphenylamino)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.